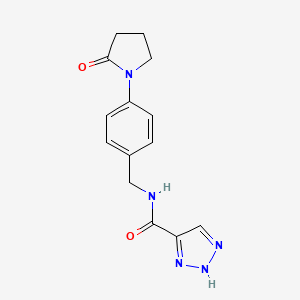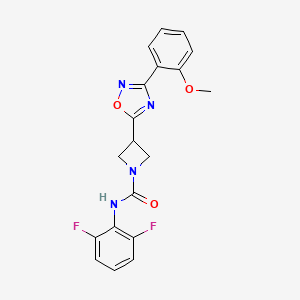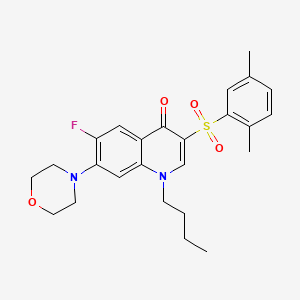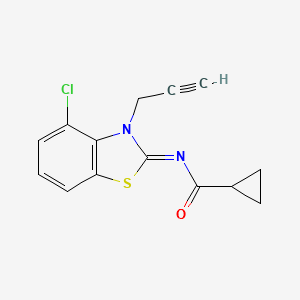
N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule. It contains a pyrrolidinone group, a benzyl group, and a triazole group . Pyrrolidinone is a five-membered lactam and a common scaffold in medicinal chemistry . The benzyl group is often used in organic synthesis, and the triazole ring is a versatile structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidinone group contributes to the stereochemistry of the molecule . The benzyl group and the triazole ring would add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidinone group, for example, can undergo various reactions, including ring-opening, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidinone group could influence its polarity and solubility .Applications De Recherche Scientifique
Drug Discovery
The compound contains a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Antibacterial Activity
The structure-activity relationship (SAR) investigation showed that the antibacterial activity of compounds with a similar structure can be influenced by the N′-substituents . This suggests that the compound could potentially be used in the development of new antibacterial drugs.
Antifungal Activity
Similar to its potential antibacterial activity, the compound could also be used in the development of antifungal drugs . The specific properties of the compound that contribute to this activity would need to be further investigated.
Anticonvulsant Activity
Compounds with a similar structure have been found to have anticonvulsant activity . This suggests that the compound could potentially be used in the treatment of conditions such as epilepsy.
Anticancer Activity
The compound could potentially be used in the development of anticancer drugs . Further research would be needed to determine the specific types of cancer that the compound could be effective against.
Antioxidant Activity
The compound has been found to have antioxidant activity . This means it could potentially be used in the treatment of diseases caused by oxidative stress, such as heart disease and certain types of cancer.
Organic Synthesis
Molecular Biology Studies
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to exhibit activity as antioxidants and inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . AChE is an ubiquitous enzyme of the serine hydrolases class responsible for hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may interact with its targets (such as ache and bche) and inhibit their activity, leading to an increase in acetylcholine levels .
Biochemical Pathways
Given the potential inhibitory activity against ache and bche, it can be inferred that this compound may affect cholinergic neurotransmission .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may lead to an increase in acetylcholine levels due to the inhibition of ache and bche .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13-2-1-7-19(13)11-5-3-10(4-6-11)8-15-14(21)12-9-16-18-17-12/h3-6,9H,1-2,7-8H2,(H,15,21)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKMRXSRTWXFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride](/img/structure/B2999665.png)

![2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2999669.png)






![1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2999678.png)



